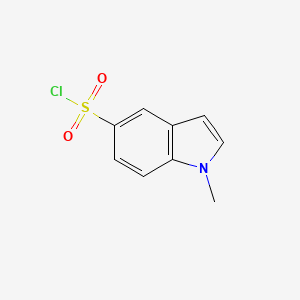

1-Methyl-1H-indole-5-sulfonyl chloride

Description

Structural Significance of Indole (B1671886) Derivatives in Contemporary Chemical Biology and Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, a testament to its prevalence in nature and its ability to interact with a wide range of biological targets. openmedicinalchemistryjournal.com Naturally occurring indole derivatives, such as the essential amino acid tryptophan and the neurotransmitter serotonin (B10506), underscore the fundamental role of this heterocycle in biological systems. openmedicinalchemistryjournal.com The structural versatility of the indole ring allows for substitutions at various positions, leading to a diverse chemical space of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. doaj.org The ability of the indole motif to mimic peptide structures and participate in crucial binding interactions with proteins makes it a highly sought-after component in the design of novel therapeutic agents. openmedicinalchemistryjournal.com

The Role of Sulfonyl Chloride Moieties in Synthetic Accessibility and Functionalization within Bioactive Compound Synthesis

The sulfonyl chloride functional group (-SO₂Cl) is a powerful tool in the arsenal (B13267) of synthetic organic chemists. Its high reactivity as an electrophile allows for the facile formation of sulfonamides, sulfonates, and other sulfur-containing linkages. acs.org Sulfonamides, in particular, are a cornerstone of medicinal chemistry, found in a multitude of approved drugs spanning various therapeutic areas. acs.org The introduction of a sulfonyl chloride moiety onto a molecular scaffold, such as indole, provides a reactive handle for the straightforward installation of diverse functionalities. This synthetic accessibility is crucial for the construction of compound libraries for high-throughput screening and for the late-stage functionalization of complex molecules to fine-tune their biological activity. nih.gov The synthesis of sulfonyl chlorides can be achieved through various methods, including the chlorosulfonation of aromatic compounds or the oxidation of corresponding thiols or sulfinates. rsc.org

Rationale for Academic Research into 1-Methyl-1H-indole-5-sulfonyl chloride as a Key Synthetic Intermediate and Research Tool

The compound this compound combines the biologically significant N-methylated indole core with the synthetically versatile sulfonyl chloride group. The methylation at the N-1 position of the indole ring can significantly impact the compound's electronic properties and its metabolic stability, often leading to improved pharmacokinetic profiles in drug candidates. acs.orgresearchgate.net The sulfonyl chloride at the C-5 position provides a strategic point for chemical modification, allowing for the exploration of structure-activity relationships by introducing a variety of substituents. nih.gov Consequently, this compound is a valuable building block for the synthesis of novel indole-based compounds for biological evaluation. Its utility as a research tool lies in its potential to generate a diverse range of derivatives, facilitating the discovery of new lead compounds in drug discovery programs.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO₂S | biosynth.comsigmaaldrich.com |

| Molecular Weight | 229.68 g/mol | biosynth.comsigmaaldrich.com |

| CAS Number | 859850-75-2 | biosynth.com |

| Appearance | Solid | sigmaaldrich.com |

| Flash Point | 79 °C | biosynth.com |

| SMILES String | Cn1ccc2cc(ccc12)S(Cl)(=O)=O | sigmaaldrich.com |

| InChI Key | UGZYASSOUPYFAI-UHFFFAOYSA-N | sigmaaldrich.com |

Synthesis and Reactivity

While specific, detailed research findings on the synthesis of this compound are not extensively documented in publicly available literature, its preparation can be logically deduced from established synthetic methodologies for similar compounds. A plausible two-step synthesis would involve the N-methylation of indole followed by chlorosulfonation.

A common method for the N-methylation of indole involves the use of a methylating agent in the presence of a base. st-andrews.ac.uk For instance, reacting indole with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in a suitable solvent with a base such as sodium hydride would yield 1-methylindole.

The subsequent step, chlorosulfonation at the C-5 position, is typically achieved by treating the N-methylated indole with chlorosulfonic acid. rsc.org This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene (B151609) portion of the indole ring. The C-5 position is a common site for such substitutions in indoles.

The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group. It readily reacts with a wide range of nucleophiles, such as primary and secondary amines, to form the corresponding sulfonamides. This reaction is fundamental to its application as a synthetic intermediate, providing a straightforward route to a diverse array of N-substituted 1-methyl-1H-indole-5-sulfonamides.

Application as a Synthetic Intermediate

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules, particularly those with potential biological activity. By reacting it with various amines, a library of 1-methyl-1H-indole-5-sulfonamides can be generated. These sulfonamide derivatives can then be screened for their efficacy in various therapeutic areas. The indole-sulfonamide scaffold is a known pharmacophore, and the N-methylation offers a modification that can enhance drug-like properties.

For example, in the context of drug discovery, a research program might involve the synthesis of a series of novel sulfonamides derived from this compound and a collection of diverse amine building blocks. These newly synthesized compounds would then be subjected to biological assays to identify potential lead candidates for further development. The modular nature of this synthetic approach allows for the systematic exploration of structure-activity relationships, a critical aspect of modern medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-methylindole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2S/c1-11-5-4-7-6-8(14(10,12)13)2-3-9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZYASSOUPYFAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594512 | |

| Record name | 1-Methyl-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859850-75-2 | |

| Record name | 1-Methyl-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Methyl 1h Indole 5 Sulfonyl Chloride

Direct Sulfonylation Strategies on 1-Methyl-1H-indole Scaffolds

Direct sulfonylation involves the introduction of a sulfonyl chloride group onto the 1-methyl-1H-indole core in a single step. The primary challenge in this approach is controlling the position of functionalization on the electron-rich indole (B1671886) ring.

The indole nucleus is susceptible to electrophilic substitution, typically at the C-3 position. Achieving regioselective sulfonylation at the C-5 position requires specific strategies that can override the inherent reactivity of the C-3 position. While direct C-5 sulfonylation is challenging, research into regioselective C-H functionalization of indoles provides a basis for these approaches. For instance, methods for the direct iodination of the C-5 position have been developed, suggesting that direct C-5 functionalization is feasible under specific conditions. rsc.org These methods often involve carefully chosen reagents and reaction conditions to steer the electrophile to the desired position on the benzene (B151609) portion of the indole ring.

Techniques for direct sulfonylation often employ a protecting group on the indole nitrogen, which can influence the regiochemical outcome of the electrophilic substitution. For 1-methyl-1H-indole, the nitrogen is already substituted, which can electronically influence the ring and, in conjunction with specific reagents, promote C-5 functionalization.

Chlorosulfonic acid (ClSO₃H) is a powerful and common reagent for the sulfonation of aromatic compounds. researchgate.net However, its high reactivity can lead to a lack of selectivity and potential degradation of the indole ring. Optimization is crucial for its successful application.

Studies have shown that using chlorosulfonic acid in a suitable solvent, such as acetonitrile, can lead to a cleaner reaction and the formation of sulfonyl chlorides. researchgate.net The reaction is often performed at low temperatures (e.g., 0 °C) to control the reactivity of the chlorosulfonic acid. researchgate.net

Further optimization involves the use of co-reagents. A process involving the simultaneous addition of the aromatic compound and chlorosulfonic acid to thionyl chloride has been reported to improve yields of aromatic sulfonyl chlorides. google.com Another patented process describes the use of sulfamic acid as a catalyst in the reaction of aromatic compounds with chlorosulfonic acid and thionyl chloride, which enhances the efficiency and yield of the desired sulfonyl chloride. google.com These optimized conditions aim to minimize side reactions and improve the regioselectivity towards the C-5 position.

Table 1: Conditions for Sulfonylation of Indole Derivatives

| Reagent System | Substrate | Solvent | Conditions | Product Position | Yield | Reference |

|---|---|---|---|---|---|---|

| Chlorosulfonic Acid | 1-Phenylsulfonyl-1H-indole | Acetonitrile | 0 °C to Room Temp | C-3 | 74% | researchgate.net |

| Chlorosulfonic Acid / Thionyl Chloride | Benzene | - | 50 °C | - | 79% | google.com |

| Chlorosulfonic Acid / Thionyl Chloride / Sulfamic Acid | Chlorobenzene | - | 70 °C | C-4 | 92% | google.com |

Precursor-Based Synthesis of 1-Methyl-1H-indole-5-sulfonyl chloride

This strategy involves the synthesis of an intermediate, typically the corresponding sulfonic acid, which is then converted to the final sulfonyl chloride product. This multi-step approach often allows for better control and purification of intermediates, leading to a higher purity final product.

The synthesis begins with the formation of the 1-methyl-1H-indole core, followed by sulfonation. The resulting 1-methyl-1H-indole-5-sulfonic acid is a stable intermediate that can be isolated and purified. While direct synthesis routes are specific to the target compound, the existence of related structures like 2,3,3-Trimethyl-3H-indole-5-sulfonic acid confirms the viability of producing indole-5-sulfonic acids. bldpharm.com The sulfonation step would typically involve reacting 1-methyl-1H-indole with a sulfonating agent like sulfuric acid under conditions that favor substitution at the C-5 position.

Once the 1-methyl-1H-indole-5-sulfonic acid is obtained, the final step is the conversion of the sulfonic acid group (-SO₃H) to a sulfonyl chloride group (-SO₂Cl). This is a standard transformation in organic synthesis.

Thionyl Chloride (SOCl₂): A common method for this conversion involves treating the sulfonic acid with thionyl chloride, often with a catalytic amount of a tertiary amine or in a solvent like dichloromethane (B109758). researchgate.net The reaction proceeds by converting the sulfonic acid into a more reactive intermediate, which then reacts with the chloride ion. researchgate.net

Trichlorotriazine (Cyanuric Chloride) and Related Reagents: More modern and milder methods utilize reagents like 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride. These reagents act as powerful activating agents for sulfonic acids. The reaction typically proceeds by reacting the sulfonic acid with cyanuric chloride in the presence of a base, which forms a reactive intermediate that is subsequently converted to the sulfonyl chloride. ijsrst.com A related reagent, 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC), has been shown to be highly efficient for converting a wide range of sulfonic acids into their corresponding sulfonyl chlorides under mild, solvent-free conditions, offering high yields and short reaction times. organic-chemistry.org

Table 2: Reagents for Converting Sulfonic Acids to Sulfonyl Chlorides

| Chlorinating Agent | Key Features | Reaction Conditions | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Common, cost-effective reagent. | Often used with a catalyst at 0 °C to room temperature. | researchgate.net |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | Milder alternative to thionyl chloride. | Requires a base like N-Methylmorpholine in a solvent like dichloromethane. | ijsrst.com |

| TAPC | Novel, highly efficient reagent. | Mild, solvent-free conditions at room temperature. | organic-chemistry.org |

Contemporary Approaches to 1-Methyl-1H-indole Core Synthesis Relevant to this compound Production

The Fischer indole synthesis remains a cornerstone, involving the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For 1-methyl-1H-indole, this would involve N-methylphenylhydrazine. Contemporary modifications of this classic reaction have improved its scope and efficiency. nih.gov

Alternatively, direct N-methylation of indole is a common and straightforward approach. Various methylating agents can be used, such as methyl iodide or dimethyl sulfate (B86663), typically in the presence of a base like sodium hydride or sodium amide in a suitable solvent. orgsyn.org A method using methyl p-toluenesulfonate with anhydrous sodium carbonate in boiling xylene also provides a route to 1-methylindole. orgsyn.org

Modern synthetic strategies often focus on late-stage functionalization and modular approaches. For instance, a general sequence might involve a Fischer indolization to create a substituted indole ester, followed by N-methylation, and subsequent chemical modifications. nih.gov Research into the optimization of indole derivatives for various applications has also led to refined synthetic routes for producing specific scaffolds like the 1-methyl-3-substituted-1H-indoles, which provide valuable insights into the robust construction of the 1-methyl-1H-indole core. nih.gov

Palladium-Catalyzed Cyclization and Functionalization in Indole Ring Formation

Palladium-catalyzed reactions have become an indispensable tool in organic synthesis, offering powerful and versatile pathways to construct complex molecular architectures under mild conditions. mdpi.com These methods are particularly effective for the synthesis of indoles, enabling the formation of the heterocyclic ring through various intramolecular cyclization and C-H functionalization strategies. nih.gov This approach often allows for the use of simpler, less functionalized starting materials compared to traditional named reactions. nih.gov

The core principle involves the intramolecular cyclization of suitably substituted anilines. Common strategies include the cyclization of N-aryl enamines, o-alkynyl anilines, or o-allyl anilines, facilitated by a palladium catalyst. mdpi.com These reactions proceed through mechanisms such as C-H bond activation, aminopalladation, or Heck-type reactions to forge the critical carbon-carbon or carbon-nitrogen bonds of the pyrrole (B145914) ring fused to the benzene core. mdpi.comnih.gov

A key advantage of palladium catalysis is the ability to construct highly substituted and functionalized indole rings with high regioselectivity. nih.gov For instance, palladium-catalyzed reactions can be designed to directly introduce substituents at various positions of the indole nucleus. While a direct palladium-catalyzed synthesis of this compound from simple precursors is not prominently documented, these methods are well-suited to produce key intermediates. A plausible strategy would involve the synthesis of a 1-methyl-5-halo-1H-indole, which can then be converted to the desired sulfonyl chloride. The palladium-catalyzed cyclization of an N-methyl-N-(2-alkynyl)-4-haloaniline would be a direct route to such an intermediate.

The table below summarizes representative palladium-catalyzed indole synthesis reactions, showcasing the diversity of precursors and conditions.

| Precursor Type | Catalyst System | Key Reaction Type | Product Type | Reference |

| N-(o-tert-butylphenyl)-2-alkynylanilines | Pd(OAc)₂ / Ligand | Asymmetric 5-endo-hydroamino cyclization | N-Aryl Indoles | mdpi.com |

| 2-Alkynyl Phenyl Carbamates | Palladium Catalyst / Diaryliodonium Salts | 5-endo-dig Ring Closing | C-Arylated 2,3-Disubstituted Indoles | mdpi.com |

| 2-Iodoaniline and Ketones | Pd(dba)₂ / Dippf | Nucleophilic Addition / Cyclization | 2-Substituted Indoles | researchgate.net |

| o-(1-Alkynyl)anilines | Pd(II) Catalyst | Aminopalladation / Methylation | 3-Methylindoles | nih.govsemanticscholar.org |

This table is for illustrative purposes and represents a selection of methodologies.

These methodologies demonstrate the power of palladium catalysis to facilitate the construction of complex indole scaffolds. The ability to tolerate a wide range of functional groups makes it a highly valuable strategy for the synthesis of precursors to compounds like this compound. nih.gov

Green Chemistry Principles Applied to Indole Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com In the context of indole synthesis, this translates to developing methods that are more efficient, use safer reagents and solvents, and minimize energy consumption and waste. researchgate.net Several modern techniques, including microwave-assisted synthesis, multicomponent reactions, and the use of environmentally benign solvents, have been successfully applied to produce indoles sustainably. tandfonline.comresearchgate.net

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. scilit.com By directly heating the reaction mixture, microwave-assisted methods can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating. tandfonline.comorganic-chemistry.org The Bischler indole synthesis, for example, can be performed efficiently under solvent-free, microwave-assisted conditions, providing an environmentally friendly route to 2-arylindoles. organic-chemistry.org

Greener Solvents and Catalysts: Traditional indole syntheses often rely on harsh acids and volatile organic solvents. Modern approaches focus on replacing these with more sustainable alternatives. The classic Fischer indole synthesis, for instance, has been adapted to run in water using recyclable, bissulfonic acid-type acidic ionic liquids as catalysts. google.com This not only simplifies product isolation but also allows for the reuse of the catalyst, aligning with green chemistry principles. google.com

The following table compares different green strategies for indole synthesis.

| Methodology | Key Conditions | Green Advantages | Product Example | Reference |

| Bischler Synthesis | Microwave (MW), Solvent-Free | Reduced reaction time, no solvent | 2-Arylindoles | organic-chemistry.org |

| Ugi MCR / Cyclization | Ethanol, Room Temp -> 70°C | High atom economy, no metal catalyst | Indole-2-carboxamides | rsc.orgresearchgate.net |

| Fischer Synthesis | Water, Acidic Ionic Liquid Catalyst | Recyclable catalyst, aqueous medium | Various Substituted Indoles | google.com |

| One-Pot MCR | Industrial Ethanol, No Catalyst | No catalyst, green solvent, high yield | Indole-Substituted Methanes | acs.org |

This table is for illustrative purposes and represents a selection of methodologies.

These green methodologies offer powerful and responsible alternatives for constructing the indole core. The synthesis of this compound or its precursors could plausibly be adapted to these principles, for example, by performing a Fischer indole synthesis with a sulfonated phenylhydrazine under microwave irradiation or using a recyclable solid acid catalyst.

Derivatization Chemistry and Chemical Transformations Utilizing 1 Methyl 1h Indole 5 Sulfonyl Chloride

Synthesis of Diverse 1-Methyl-1H-indole-5-sulfonamide Derivatives

The most common transformation of 1-methyl-1H-indole-5-sulfonyl chloride is its reaction with amines to form sulfonamides. This reaction, known as sulfonylation, is a robust and versatile method for creating a diverse library of compounds with potential biological activities.

Aminolysis Reactions with Primary and Secondary Amines for N-Substituted Sulfonamides

The reaction of this compound with primary or secondary amines leads to the formation of N-substituted 1-methyl-1H-indole-5-sulfonamides. This aminolysis is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), in an inert solvent like dichloromethane (B109758) at room temperature. mdpi.com The base serves to neutralize the hydrochloric acid generated during the reaction.

The general reaction is analogous to the well-established Hinsberg test, where the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. byjus.com The resulting sulfonamide derived from a primary amine still possesses an acidic proton on the nitrogen, rendering it soluble in alkali, whereas a sulfonamide from a secondary amine does not and is insoluble. byjus.com This reactivity allows for the synthesis of a wide array of sulfonamide derivatives by varying the amine component.

Research has demonstrated the synthesis of various mono-indole sulfonamides through this method. For instance, coupling this compound with different amines is a foundational step in creating libraries of potential therapeutic agents. nih.gov

Table 1: Examples of Aminolysis Reactions

| Amine | Product | Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | N-Alkyl-1-methyl-1H-indole-5-sulfonamide | Base (e.g., Pyridine, Triethylamine), Solvent (e.g., DCM), Room Temperature |

| Secondary Amine (R₂-NH) | N,N-Dialkyl-1-methyl-1H-indole-5-sulfonamide | Base (e.g., Pyridine, Triethylamine), Solvent (e.g., DCM), Room Temperature |

Post-Coupling Functionalization of Sulfonamide Moieties (e.g., N-Alkylation)

Following the initial synthesis, the sulfonamide moiety itself can be further functionalized. For primary sulfonamides (derived from primary amines), the remaining N-H bond provides a site for subsequent reactions, most notably N-alkylation. This allows for the introduction of a second, different substituent on the sulfonamide nitrogen, expanding molecular diversity. nih.gov

The N-alkylation of sulfonamides can be achieved using various alkylating agents, such as alkyl halides or alcohols, often under basic conditions or with specific catalysts. researchgate.netrsc.org For example, methods using alcohols as alkylating agents have been developed, sometimes catalyzed by iridium complexes in water, offering a greener alternative to traditional alkyl halides. rsc.org This post-coupling modification is a valuable strategy for fine-tuning the pharmacological properties of the molecule. nih.gov In some cases, exhaustive methylation of a primary sulfonamide can lead to a bis-methylated product. nih.gov

Formation of Other Sulfonyl-Containing Functional Groups from this compound

While sulfonamide formation is predominant, the sulfonyl chloride group can react with other nucleophiles besides amines.

Esterification and Other Condensation Reactions of the Sulfonyl Chloride Moiety

This compound can react with alcohols or phenols in the presence of a base to form the corresponding sulfonate esters. This esterification process is analogous to the formation of sulfonamides. The alcohol's oxygen atom acts as the nucleophile, attacking the sulfonyl group and displacing the chloride.

This reaction is a standard method for preparing sulfonate esters, which are themselves important functional groups in organic chemistry and can act as leaving groups in subsequent substitution reactions. organic-chemistry.org The reaction conditions are typically mild, involving a base like pyridine to scavenge the HCl byproduct.

Integration into Complex Heterocyclic Systems

The reactivity of this compound makes it a valuable building block for the construction of more complex, multi-heterocyclic structures.

Preparation of Bis-indole and Tris-indole Sulfonamide Constructs

A notable application of this compound is in the synthesis of molecules containing multiple indole (B1671886) rings. By reacting it with an amine that already contains one or more indole moieties, complex bis-indole and tris-indole sulfonamides can be constructed. nih.gov For example, reacting this compound with an amino-functionalized indole or bis-indole serves as a key step in assembling these larger, often biologically active, architectures. nih.govmdpi.com These complex molecules have been investigated for various therapeutic properties. nih.gov

Table 2: Synthesis of Multi-Indole Constructs

| Reactant A | Reactant B | Product Type |

|---|---|---|

| This compound | Amino-indole | Bis-indole Sulfonamide |

| This compound | Amino-bis-indole | Tris-indole Sulfonamide |

Fusion with Other Pharmacophores (e.g., Isatin (B1672199) Derivatives)

The fusion of the 1-methyl-1H-indole-5-sulfonyl core with other pharmacologically relevant motifs is a key strategy for creating hybrid molecules with potentially enhanced or novel biological activities. Isatin (1H-indole-2,3-dione) and its derivatives are well-known pharmacophores that can be effectively combined with the indole-5-sulfonyl framework.

Research into severe acute respiratory syndrome coronavirus 3C-like protease (SARS-CoV 3CLpro) inhibitors has led to the synthesis of 5-sulfonyl isatin derivatives. nih.gov In these studies, the isatin core is first sulfonated at the C-5 position using chlorosulfonic acid. nih.gov The resulting sulfonyl chloride can then be reacted with various amines to generate a library of sulfonamide derivatives. Subsequently, the N-1 position of the isatin core can be functionalized, for instance, by methylation using iodomethane, to produce compounds such as 1-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]-1H-indole-2,3-dione. nih.gov

This approach demonstrates that modifying the isatin core at both the C-5 and N-1 positions is crucial for optimizing biological activity. Docking studies have shown that a methyl group at the N-1 position, combined with a flexible and bulky substituent at the C-5 sulfonyl group, can significantly enhance inhibitory potency against the target protease. nih.gov The synthesis of these fused systems highlights a powerful method for drug design, where the sulfonyl group acts as a linker to join two distinct pharmacophores.

Table 1: Examples of N-1 Substituted 5-Sulfonyl Isatin Derivatives and Their Inhibitory Activity This table is representative of the types of derivatives synthesized in the cited research. Specific IC50 values are illustrative.

| Compound ID | N-1 Substituent | 5-Sulfonyl Substituent | IC50 (µM) |

|---|---|---|---|

| 8a1 | Methyl | 4-Methylpiperazin-1-yl | ~5.0 |

| 8k1 | Methyl | 4-(3,4-Dichlorobenzyl)piperazin-1-yl | 1.04 nih.gov |

| 8b | Benzyl (B1604629) | 4-Methylpiperazin-1-yl | >10.0 |

| 8c | β-Naphthylmethyl | 4-Methylpiperazin-1-yl | >10.0 |

**3.4. Regioselective Manipulations of the Indole Nucleus in 1-Methyl-1H-indole-5-sulfonyl Derivatives

Beyond derivatization at the sulfonyl chloride group, the indole nucleus of 1-methyl-1H-indole-5-sulfonyl derivatives can undergo regioselective functionalization to enhance molecular diversity. The inherent reactivity of the indole ring, particularly at the C-2 and C-3 positions, along with the possibility of modifying the N-1 position, provides multiple avenues for chemical transformation. nih.govbohrium.com

The C-2 and C-3 positions of the indole's pyrrole (B145914) ring are inherently nucleophilic and are common sites for electrophilic substitution and other functionalizations. nih.govresearchgate.net In derivatives of this compound, the sulfonyl group at C-5 can influence the reactivity of these positions. More significantly, arenesulfonyl indoles are recognized as effective precursors for the C-3 functionalization of the indole core. nih.gov

The presence of a sulfonyl group on the indole nitrogen (N-1) can activate the C-3 position. Under basic conditions, elimination of the arenesulfinic acid group generates a reactive alkylideneindolenine (vinylogous imine) intermediate. nih.gov This intermediate readily undergoes attack by a wide range of nucleophiles, leading to the formation of diverse C-3 substituted indole derivatives. nih.gov While this mechanism is most direct for N-sulfonylindoles, the principles of activating the indole core for C-3 substitution are broadly applicable.

Research has demonstrated the use of this strategy with various nucleophiles, including malonates and nitroalkanes, often catalyzed by organocatalysts like thiourea (B124793) derivatives to achieve high yields and enantioselectivity. nih.gov This methodology provides a powerful tool for creating complex indole alkaloids and other biologically active molecules with specific stereochemistry at the C-3 position. nih.gov The functionalization at C-2 can also be achieved, for instance, through palladium-catalyzed C-H arylation, although this often requires specific directing groups at other positions on the indole ring. nih.gov

The substituent at the N-1 position of the indole core is a critical determinant of the molecule's biological activity and physicochemical properties. In the case of this compound, the N-1 position is already occupied by a methyl group. However, in the synthesis of analogous compounds, variation of the N-1 substituent is a common and effective strategy for optimizing lead compounds.

For instance, the tosylation of 5-chloroindole (B142107) at the N-1 position can be achieved by deprotonation with sodium hydride followed by the addition of tosyl chloride, demonstrating a standard procedure for N-functionalization. nih.gov In the context of the previously mentioned 5-sulfonyl isatin derivatives, it was found that introducing a methyl group at the N-1 position led to a significant increase in inhibitory potency compared to larger groups like benzyl or β-naphthylmethyl. nih.gov This highlights the sensitivity of the target's binding pocket to the size and nature of the N-1 substituent.

Furthermore, studies on other indole-based series have shown that N-methylation can restore potency and improve solubility profiles. acs.org The synthesis of a library of N-substituted indole-5-sulfonamide derivatives allows for a systematic structure-activity relationship (SAR) study, enabling the fine-tuning of a compound's properties. The synthesis typically involves the reaction of an N-H indole with a base like sodium hydride, followed by alkylation or arylation. nih.govnih.gov This approach to molecular diversity is fundamental in the development of indole-based therapeutic agents.

Structure Activity Relationship Sar and Computational Studies of 1 Methyl 1h Indole 5 Sulfonyl Chloride Derived Compounds

Methodological Frameworks for SAR Elucidation in Indole (B1671886) Sulfonamide Series

The investigation into how structural modifications of 1-methyl-1H-indole-5-sulfonyl chloride derivatives affect their biological function relies on established and evolving scientific methodologies. These frameworks allow researchers to move from qualitative observations to quantitative, predictive models of bioactivity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the structural or physicochemical properties of compounds with their biological activities. longdom.orgjocpr.com This approach is fundamental in modern drug discovery for prioritizing compounds, optimizing lead structures, and predicting the efficacy of novel molecules before their synthesis. longdom.orgjocpr.com

In the context of indole sulfonamides, QSAR studies have been instrumental in identifying the key molecular features that govern their therapeutic effects. nih.govnih.gov These models are constructed by calculating a wide range of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR), to find a correlation with their measured biological activity. longdom.orgnih.gov For instance, a QSAR study on indole-sulfonamide derivatives successfully constructed five predictive models for anticancer and antimalarial activities. nih.govacs.org The analysis revealed that properties such as mass, charge, polarizability, van der Waals volume, and electronegativity are key determinants of the compounds' biological activities. nih.gov Similarly, a QSAR analysis of indolyl- and piperidinyl-sulphonamide derivatives as serotonin (B10506) 5-HT(6) receptor ligands identified specific topological and molecular features, like the number of secondary aliphatic amines and the topological distance between nitrogen and oxygen atoms, as crucial for optimizing binding affinity. nih.gov

These models not only provide predictive power but also offer insights into the mechanism of action, guiding the rational design of new derivatives with improved pharmacological profiles. nih.govresearchgate.net

In silico methods are indispensable tools for visualizing and analyzing molecular interactions at an atomic level. These computational techniques provide a rational basis for understanding and predicting the biological activity of indole sulfonamide derivatives.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.comnih.gov For sulfonamide derivatives, docking studies have been used to elucidate binding modes with various targets, including enzymes like carbonic anhydrases and kinases. nih.govnih.gov The process involves preparing the 3D structure of the target protein and then computationally placing the ligand into the active site. mdpi.com For example, molecular docking of indole-based diaza-sulfonamides with the JAK-3 protein revealed binding affinities ranging from -8.8 to -9.7 kcal/mol, comparable to known drugs, and identified key hydrogen bonding interactions. nih.gov Docking studies on 1-acylated indoline-5-sulfonamides helped to understand their inhibitory activity against cancer-related carbonic anhydrase (CA) isoforms IX and XII. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. These simulations can confirm the stability of binding modes predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. nih.gov For sulfonamide chalcone (B49325) derivatives, MD simulations were used to substantiate the stability of the homology-modeled structure of the target enzyme and to confirm the binding mechanism suggested by docking results. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to exert a specific biological activity. nih.govjchr.org These models are generated from a set of active compounds and can be used to screen large virtual libraries for new potential hits. nih.gov For sulfonamide derivatives, pharmacophore models have been developed to identify the critical features responsible for enzyme inhibition, which can then be used to guide the design of new, potent, and selective inhibitors. nih.gov

Key Structural Determinants of Biological Activity in 1-Methyl-1H-indole-5-sulfonyl Derivatives

The biological activity of compounds derived from this compound is profoundly influenced by the nature and position of various substituents. SAR studies focus on systematically modifying the core structure to understand how these changes impact efficacy and selectivity.

The sulfonamide group (-SO₂NHR) is a critical pharmacophore, and modifications to the nitrogen-linked substituent (R group) can dramatically alter the compound's properties. nih.govmdpi.com The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine, allowing for a wide diversity of substituents to be introduced at this position. nih.govresearchgate.net

Studies on indoline-5-sulfonamides have shown that acylating the indole nitrogen (a related position) leads to a significant increase in activity against certain carbonic anhydrase isoforms compared to less polar alkyl fragments. nih.gov For example, 1-acylated indoline-5-sulfonamides demonstrated potent inhibition of cancer-related CA IX and CA XII. nih.gov The nature of the aryl group within the acyl substituent also plays a role; derivatives with chlorine atoms on a benzoic acid moiety showed lower affinity for the off-target CA II isoform, thereby improving selectivity. nih.gov

In a different series of indole derivatives, the functional activity was shown to range from full inverse agonism to full agonism depending on the N-substituent, highlighting the critical role this position plays in modulating pharmacological response. mdpi.comresearchgate.net The chemical property of the nitrogen atom itself—whether it is part of a tertiary alkylamine, an amide, or a sulfonamide—dictates its interaction with the target receptor and the resulting conformational changes that trigger a biological effect. mdpi.com

| Compound | Substituent at Indoline (B122111) Nitrogen | Target | Inhibitory Constant (KI) (nM) | Reference |

|---|---|---|---|---|

| 4f | 4-Chlorobenzoyl | CA IX | 132.8 | nih.gov |

| 4g | 4-Chlorobenzoyl | CA XII | 41.3 | nih.gov |

| 4h | 3,4-Dichlorobenzoyl | CA XII | 46.2 | nih.gov |

| 4p | 4-(Trifluoromethyl)benzoyl | CA IX | 230.1 | nih.gov |

Substitutions on the indole ring itself, beyond the N1 and C5 positions, have a profound impact on the pharmacological profile of the resulting compounds. nih.govchemijournal.com The electronic nature (electron-donating or electron-withdrawing) and the position of these substituents can affect metabolism, target affinity, and selectivity. nih.govnih.gov

For instance, in a study of indole-sulfonamide derivatives, compounds bearing electron-withdrawing groups such as trifluoromethyl (CF₃), chloro (Cl), and nitro (NO₂) on a bis-indole structure were found to be the most promising anticancer agents. nih.govacs.org Conversely, an electron-donating methoxy (B1213986) (OCH₃) group yielded the most potent antimalarial agent in a different series. nih.govacs.org This demonstrates that the optimal substitution is highly dependent on the specific biological target.

| Compound Series | Substituent | Activity | IC50 (µM) | Reference |

|---|---|---|---|---|

| Hydroxyl-bearing bisindole | CF3 | Anticancer (MOLT-3) | 3.79 | acs.org |

| Hydroxyl-bearing bisindole | Cl | Anticancer (MOLT-3) | 5.37 | acs.org |

| Hydroxyl-bearing bisindole | NO2 | Anticancer (MOLT-3) | 6.28 | acs.org |

| Non-hydroxyl-containing bisindole | 4-OCH3 | Antimalarial (P. falciparum) | 2.79 | acs.org |

The three-dimensional shape (conformation) of a molecule is a key factor in its ability to bind to a biological target. mdpi.com Indole sulfonamide derivatives possess a degree of conformational freedom, particularly around the bond connecting the indole ring and the sulfonyl group. Understanding the preferred low-energy conformations and how they relate to the bioactive conformation (the shape the molecule adopts when bound to its target) is crucial for drug design.

Spectroscopic and computational studies have shown that for many sulfonamides, the inherent conformational preferences observed in the isolated state are largely retained upon binding to a protein. mdpi.com A common feature is the orientation of the sulfonyl group relative to the aromatic ring. mdpi.com The sulfonamide oxygens are often a key binding motif, capable of forming specific interactions, such as CH···O=S hydrogen bonds, with the protein target. acs.org

Rational Design Principles for Optimized Derivatives with Enhanced Biological Activity

The rational design of derivatives based on the this compound scaffold is a key strategy in medicinal chemistry to enhance biological activity and selectivity for various therapeutic targets. By systematically modifying the core structure and its substituents, researchers can optimize the pharmacological profile of these compounds. The primary strategies involve modifications at the sulfonamide group, substitutions on the indole ring, and alterations of groups attached to other positions of the indole nucleus. These design principles are often guided by computational modeling and detailed Structure-Activity Relationship (SAR) studies.

Targeting Carbonic Anhydrases

A significant area of research for indole-5-sulfonamides has been the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. The design of these inhibitors is based on the established mechanism of sulfonamides binding to the zinc ion in the enzyme's active site.

The core principle for CA inhibition involves the unsubstituted sulfonamide group (-SO₂NH₂), which is crucial for coordinating with the Zn(II) ion in the active site. The rational design then focuses on modifying other parts of the molecule to achieve high affinity and selectivity for the target CA isoform.

For instance, a series of 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamides were synthesized and evaluated as inhibitors of several human (h) CA isoforms. mdpi.com The key SAR findings from these studies provide a clear framework for rational design:

Selectivity for Tumor-Associated Isoforms: Many derivatives showed significant selectivity for the tumor-associated hCA IX and XII over the cytosolic, off-target isoforms hCA I and II. mdpi.com

Role of the 3-Phenyl Group: The presence of a phenyl ring at the C-3 position of the indole is a common feature. Substitutions on this phenyl ring are a critical element of rational design. For example, introducing halogen or methoxy groups can modulate the inhibitory activity and selectivity. researchgate.net

Hydrazone Moiety Modification: The hydrazone moiety attached at the C-2 position offers a versatile point for modification. Introducing different aromatic or aliphatic groups allows for the exploration of various pockets within the enzyme's active site, leading to enhanced binding. Some derivatives with specific substitutions on the hydrazone part achieved low nanomolar inhibition constants (Kᵢ) against hCA IX and XII. mdpi.com

Computational docking studies have been instrumental in understanding these interactions. For a related series of indoline-5-sulfonamides, modeling showed that the indoline core and its substituents could form additional hydrogen bonds with residues like Gln92 in the CA IX active site, contributing to their inhibitory potential. nih.gov This highlights the principle of designing ligands that can form multiple points of contact within the target's binding pocket.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Indole-5-sulfonamide Derivatives

| Compound | Substitution at C-3 | Substitution at C-2 | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 8 | Phenyl | Pyridine-4-ylmethylidene-hydrazinylcarbonyl | 110.4 | 12.3 | 7.9 | 5.4 |

| 17 | Phenyl | Cyclohexylidene-hydrazinylcarbonyl | 125.6 | 18.7 | 8.8 | 6.1 |

| 20 | Phenyl | 4-Propylcyclohexylidene-hydrazinylcarbonyl | 134.9 | 25.4 | 9.7 | 7.3 |

Data sourced from a study on 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamides. mdpi.com

Targeting Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

Another therapeutic area where indole-based sulfonamides have been explored is in the development of anti-inflammatory agents, specifically as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. The goal here is often to achieve dual inhibition or COX-2 selectivity to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

In the design of N-methylsulfonyl-indole derivatives, the indole-3-carbaldehyde is a key intermediate. nih.gov This aldehyde can be reacted with various nucleophiles, such as thiosemicarbazides, to generate a diverse library of compounds. Subsequent cyclization of these intermediates can lead to further structural complexity, for example, by forming thiazolidinone rings.

Key rational design principles from these studies include:

Thiosemicarbazide (B42300) and Thiazolidinone Moieties: The introduction of a thiosemicarbazide chain at the 3-position of the N-methylsulfonyl indole scaffold, and its subsequent cyclization to a thiazolidinone ring, proved to be a successful strategy for generating potent anti-inflammatory agents. nih.gov

Substitution on Phenyl Rings: Attaching substituted phenyl rings to the thiosemicarbazide or thiazolidinone moieties significantly influences activity. For example, compounds with a 4-chlorophenyl or 4-methoxyphenyl (B3050149) group often exhibit enhanced inhibitory effects on COX-2 and 5-LOX. nih.gov

Dual Inhibition: Computational studies suggested that the most active compounds fit well into the active sites of both COX-2 and 5-LOX, explaining their dual inhibitory mechanism. The sulfonyl group of the indole core plays a role in these interactions. nih.gov

A similar rational design approach was used for 2-phenyl-1H-indole derivatives targeting COX-2. A key finding was that a methylsulfonyl group (-SO₂CH₃) on the phenyl ring at the C-2 position is crucial for high COX-2 selectivity. researchgate.net Molecular modeling revealed that this methylsulfonyl group inserts into a secondary pocket present in the COX-2 active site but not in COX-1, thus explaining the observed selectivity. researchgate.net Furthermore, a methoxy group at the C-5 position of the indole ring was found to form a hydrogen bond with Tyr348, enhancing the compound's potency. researchgate.net

Table 2: In Vitro COX-1/COX-2 Inhibition and Anti-inflammatory Activity of N-Methylsulfonyl-indole Derivatives

| Compound | Structure | In vitro anti-inflammatory activity (% inhibition) | COX-1 Inhibition (% at 10 µM) | COX-2 Inhibition (% at 10 µM) | 5-LOX Inhibition (% at 10 µM) |

| 4d | Thio-semicarbazide with 4-chlorophenyl | 89.28 | 49.3 | 70.8 | 59.8 |

| 4e | Thio-semicarbazide with 4-methoxyphenyl | 90.17 | 45.6 | 75.3 | 60.2 |

| 5b | Thiazolidinone with phenyl | 91.24 | 46.1 | 68.4 | 62.5 |

| 5d | Thiazolidinone with 4-chlorophenyl | 95.32 | 48.7 | 73.1 | 65.4 |

Data sourced from a study on N-methylsulfonyl-indole derivatives. nih.gov

Advanced Biomedical Applications of 1 Methyl 1h Indole 5 Sulfonyl Chloride Derivatives

Indole-Sulfonamide Analogues as Anticancer Agents

The indole-sulfonamide framework has proven to be a versatile backbone for the design of potent anticancer agents. By modifying various positions on the indole (B1671886) ring and the sulfonamide group, scientists have developed compounds that can interact with multiple biological targets crucial for cancer cell survival and proliferation.

Mechanisms of Action: Tubulin Polymerization Inhibition and Cell Cycle Modulation

A primary mechanism through which indole-sulfonamide derivatives exert their anticancer effects is by disrupting the microtubule dynamics through the inhibition of tubulin polymerization. nih.govnih.gov Microtubules are essential components of the cytoskeleton involved in maintaining cell structure, and more critically, in forming the mitotic spindle during cell division.

Derivatives of indole-sulfonamide have been shown to bind to the colchicine (B1669291) site on β-tubulin. nih.govresearchgate.net This binding prevents the polymerization of tubulin into microtubules. The disruption of microtubule formation leads to a halt in the cell cycle, specifically arresting cells in the G2/M phase of mitosis. nih.gov This mitotic arrest ultimately triggers programmed cell death, or apoptosis, in the cancer cells. nih.gov Studies have demonstrated that the antiproliferative activity of these compounds is directly related to their ability to inhibit tubulin polymerization. benthamscience.com Molecular modeling studies have further confirmed the binding of these sulfonamides at the colchicine site, elucidating the structural basis for their potent antimitotic activity. nih.gov

Histone Deacetylase (HDAC) Inhibitory Activity and Epigenetic Modulation

Epigenetic modifications play a crucial role in the initiation and progression of cancer. Histone deacetylases (HDACs) are key enzymes that regulate gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and gene silencing. nih.gov The inhibition of HDACs has emerged as a promising strategy in cancer therapy. nih.gov

A number of indole-based derivatives have been designed and synthesized as potent HDAC inhibitors. nih.gov For instance, a series of substituted indole-based hydroxamic acid derivatives demonstrated potent inhibition of HDAC1 and HDAC6. nih.gov The inhibition of HDACs by these compounds leads to the hyperacetylation of histones, which alters gene expression, inducing cell cycle arrest and apoptosis in tumor cells. nih.gov This epigenetic modulation can restore the expression of silenced tumor suppressor genes, contributing to the anticancer effects of these compounds.

Antiproliferative Efficacy Against Diverse Human Cancer Cell Lines (e.g., HepG2, A549, MOLT-3)

The therapeutic potential of indole-sulfonamide derivatives has been demonstrated through their significant antiproliferative activity against a wide range of human cancer cell lines. In vitro studies have consistently shown the efficacy of these compounds in inhibiting the growth of various cancer types.

A library of 44 indole-sulfonamide derivatives was tested for cytotoxicity against several cancer cell lines, including human liver carcinoma (HepG2), human lung carcinoma (A549), and human acute lymphoblastic leukemia (MOLT-3). researchgate.netacs.org Many of these compounds exhibited notable activity, particularly against the MOLT-3 cell line. researchgate.netacs.org Specifically, hydroxyl-containing bisindole derivatives showed potent anticancer effects against HepG2 cells, with some compounds being significantly more potent than the reference drug, etoposide. acs.orgnih.gov For example, a derivative with a 4-trifluoromethyl substituent was found to be the most potent against HepG2 cells, with an IC₅₀ value of 7.37 μM. acs.orgnih.gov Other studies have also confirmed the cytotoxic effects of indole-based compounds against A549 and HepG2 cell lines. mdpi.comjksus.orgmdpi.com

Antiproliferative Activity of Indole-Sulfonamide Derivatives

| Cell Line | Compound Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| HepG2 (Liver Carcinoma) | Bisindole with 4-trifluoromethyl substituent | 7.37 | acs.orgnih.gov |

| HepG2 (Liver Carcinoma) | Bisindoles with a hydroxyl group | 7.37 - 26.00 | acs.orgnih.gov |

| A549 (Lung Carcinoma) | Indole-based derivatives | Various | mdpi.commdpi.com |

| MOLT-3 (Leukemia) | Indole-sulfonamide derivatives | Various | researchgate.netacs.org |

In Vivo Efficacy Studies in Xenograft Models

Promising in vitro results have led to the evaluation of indole-based sulfonamides in preclinical in vivo models. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a critical step in assessing the real-world therapeutic potential of new anticancer compounds.

Studies have shown that certain indole derivatives can significantly suppress tumor growth in these models. For example, some indole-based benzenesulfonamides have demonstrated anticancer activity in subcutaneous xenograft mouse models. nih.gov In other studies, novel anti-melanoma compounds derived from a pyrrolidine (B122466) diketopiperazine chemotype, which can be related to indole structures, were tested in an A375 cell-line xenograft model and were found to significantly decrease tumor growth, an effect comparable to the standard drug vemurafenib. mdpi.com Furthermore, a representative N-hydroxycinnamamide-based HDAC inhibitor with an indole-containing cap group exhibited promising in vivo antitumor activity in a U937 xenograft model. researchgate.net These findings underscore the potential of these compounds to translate from laboratory research to effective clinical treatments.

Anti-Infective Applications

Beyond oncology, the versatile chemical structure of indole-sulfonamide derivatives has been exploited for the development of agents to combat infectious diseases, most notably malaria.

Antimalarial Activity Against Drug-Resistant Strains of Plasmodium falciparum

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, poses a significant global health threat. mdpi.com This has created an urgent need for new antimalarial drugs with novel mechanisms of action.

Indole-sulfonamide derivatives have shown significant promise in this area. A study evaluating 44 indole-sulfonamide derivatives demonstrated that while monoindoles were inactive, most bisindole and trisindole derivatives exhibited antimalarial activity against the K1 multidrug-resistant strain of P. falciparum. acs.orgnih.gov The IC₅₀ values for these active compounds were in the range of 2.79–8.17 μM. acs.orgnih.gov The most potent compound in this series was a 4-OCH₃ derivative of a bisindole, with an IC₅₀ of 2.79 μM. acs.orgnih.gov The mechanism of action for many indole-based antimalarials is thought to involve the inhibition of hemozoin formation, a critical detoxification process for the parasite. nih.gov Some synthetic indole derivatives have also been found to target the parasite's PfATP4 protein, disrupting sodium homeostasis. nih.gov

Antimalarial Activity of Indole-Sulfonamide Derivatives against P. falciparum (K1 strain)

| Compound Series | Substituent | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Bisindoles | 4-OCH₃ | 2.79 | acs.orgnih.gov |

| Bisindoles/Trisindoles | Various | 2.79 - 8.17 | acs.orgnih.gov |

Antiviral Properties, including HIV-1 Fusion Inhibition

The quest for novel antiviral agents has led researchers to explore indole-based compounds, with derivatives of 1-methyl-1H-indole-5-sulfonyl chloride showing particular promise, especially against the Human Immunodeficiency Virus (HIV-1). A significant strategy in anti-HIV research is the inhibition of viral entry into host cells. nih.gov

One of the key targets for inhibiting HIV-1 entry is the viral envelope glycoprotein, gp41, which is essential for the fusion of the viral and cellular membranes. nih.gov Small molecule fusion inhibitors that act on conserved elements of gp41 are of great interest. nih.gov Research has focused on developing indole-based compounds that can bind to a deep hydrophobic pocket on gp41. nih.gov Docking studies have shown that these flexible molecules can conform to the pocket's contours, mimicking the hydrophobic interactions of larger peptide inhibitors and effectively blocking the fusion process. nih.gov The binding affinities of these indole compounds for the hydrophobic pocket have shown a strong correlation with their ability to inhibit cell-cell fusion and viral replication, confirming this pocket as a valid target for low-molecular-weight fusion inhibitors. nih.gov

Beyond fusion inhibition, indole derivatives, particularly indolylarylsulfones, have been developed as potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). semanticscholar.org NNRTIs bind to a site on the reverse transcriptase enzyme, distinct from the active site, inducing conformational changes that inhibit its function and prevent the conversion of viral RNA to DNA. semanticscholar.org Some sulfonamide-substituted indolylarylsulfones have demonstrated high activity against wild-type HIV-1 and various drug-resistant mutant strains at low-nanomolar concentrations. semanticscholar.org The sulfonamide group can offer additional hydrogen bond donors and acceptors, enabling stronger interactions with amino acid residues within the NNRTI binding pocket. semanticscholar.org

Another novel anti-HIV mechanism targeted by indole-related structures involves the inhibition of the viral infectivity factor (VIF). researchgate.net VIF is a viral protein that counteracts a host defense protein called APOBEC3G (A3G) by targeting it for degradation. researchgate.net Indolizine derivatives, which are structural isomers of indoles, have been identified as inhibitors of the Vif-Elongin C interaction, thereby protecting A3G and allowing it to exert its antiviral effect. researchgate.net

Broad-Spectrum Antibacterial Efficacy and Mechanistic Investigations

The rise of antibiotic-resistant pathogens necessitates the discovery of new antibacterial agents with novel mechanisms of action. Synthetic derivatives based on the 1-methyl-1H-indole-5-sulfonyl scaffold have emerged as a promising solution, demonstrating significant efficacy against a range of bacteria, including multidrug-resistant (MDR) strains. nih.govresearchgate.net

One notable synthetic indole derivative, SMJ-2, has shown potent activity against a wide variety of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and MDR Enterococcus faecalis. nih.gov Mechanistic studies revealed that SMJ-2 disrupts the bacterial respiratory metabolism. nih.gov It interferes with the mevalonate (B85504) pathway, which is crucial for the synthesis of farnesyl diphosphate, a precursor to the antioxidant staphyloxanthin in staphylococci. nih.gov This disruption leads to an accumulation of reactive oxygen species (ROS), ultimately causing bacterial cell death. nih.gov Furthermore, SMJ-2 was found to be effective at eradicating established biofilms and persister cells, which are notoriously difficult to treat. nih.gov

Other research has focused on N-arylsulfonyl indoles, which exhibit remarkable inhibitory activity against Gram-positive bacteria, including various multidrug-resistant clinical isolates. nih.gov In a different approach, researchers have synthesized (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives. These compounds displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with activity in some cases exceeding that of conventional antibiotics like ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50 times. nih.gov Molecular docking studies suggest their mechanism of action may involve the inhibition of the E. coli MurB enzyme, which is essential for peptidoglycan biosynthesis. nih.gov

Additionally, the development of multi-target antibacterial agents has been explored through the creation of ruthenium-based metallodrugs containing phenylsulfonyl indole derivatives. researchgate.net These complexes have demonstrated robust bactericidal efficacy against both Gram-positive (S. aureus) and, in the presence of a permeabilizing agent, Gram-negative (Escherichia coli) bacteria. researchgate.net Their mechanism is multifaceted, involving the destruction of the bacterial membrane, induction of membrane depolarization, and generation of ROS. researchgate.net This multi-target approach may also reduce the likelihood of bacteria developing resistance. researchgate.net

Table 1: Antibacterial Activity of Selected Indole Derivatives

| Derivative Class | Target Organisms | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Synthetic Indole (SMJ-2) | Gram-positive bacteria (MRSA, MDR E. faecalis) | Inhibition of respiratory metabolism via the mevalonate pathway, leading to ROS production. | nih.gov |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive and Gram-negative bacteria | Inhibition of E. coli MurB enzyme. | nih.gov |

Neurological and Central Nervous System (CNS) Activity

The indole ring is a fundamental component of many neuroactive compounds, including the neurotransmitter serotonin (B10506). This has made the indole scaffold a privileged structure in the development of drugs targeting the central nervous system (CNS). eurekaselect.comresearchgate.netresearchgate.net Derivatives of this compound have been successfully modified to create potent and selective agents for treating various CNS disorders. nih.gov

A prominent example of a CNS-active indole sulfonyl derivative is SUVN-502 (1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate). nih.gov This compound was identified through the optimization of a series of 3-(piperazinylmethyl)indole derivatives and developed as a potential treatment for the cognitive deficits associated with Alzheimer's disease. nih.gov

SUVN-502 acts as a potent and highly selective antagonist of the serotonin 6 receptor (5-HT6R), with a binding affinity (Ki) of 2.04 nM. nih.gov The 5-HT6 receptor is primarily expressed in brain regions associated with learning and memory, such as the hippocampus and cortex, making it an attractive target for cognitive enhancement. Antagonism of this receptor is believed to increase cholinergic and glutamatergic neurotransmission, which is impaired in Alzheimer's disease. nih.gov A key feature of SUVN-502 is its high selectivity over more than 100 other biological targets, including other serotonin receptor subtypes like 5-HT2A, which is associated with undesirable side effects. nih.gov Preclinical studies have shown that SUVN-502 is orally bioavailable and readily penetrates the brain. nih.gov

The development of such targeted agents highlights the potential of using the 1-methyl-1H-indole-5-sulfonyl scaffold to design novel therapies for complex neurological conditions like Alzheimer's disease, depression, and anxiety. researchgate.netnih.gov

Other Pharmacological Activities of 1-Methyl-1H-indole-5-sulfonyl Derivatives

Beyond the applications detailed above, the chemical versatility of 1-methyl-1H-indole-5-sulfonyl derivatives has allowed for their exploration in several other therapeutic areas, including inflammation and specific enzyme inhibition.

Inflammation is a biological process linked to numerous diseases, and indole derivatives have shown significant potential as anti-inflammatory agents. nih.govnih.gov The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). nih.govresearchgate.net

Research into novel N-methylsulfonyl-indole derivatives has identified compounds with potent anti-inflammatory activity. nih.gov These compounds were found to be effective dual inhibitors of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two critical enzymes responsible for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Similarly, other studies on N-substituted indole derivatives have focused on developing selective COX-2 inhibitors. nih.gov Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov Molecular docking studies have helped to elucidate how these indole derivatives bind to the active site of the COX-2 enzyme. nih.gov

The ability of these derivatives to modulate the immune response by inhibiting the production of inflammatory mediators underscores their potential for treating a range of inflammatory conditions. nih.govmdpi.com

The 1-methyl-1H-indole-5-sulfonyl scaffold is an excellent starting point for designing inhibitors that target specific enzymes involved in disease pathology. As discussed previously, derivatives have been successfully developed as potent inhibitors of HIV-1 reverse transcriptase and cyclooxygenase (COX-2). semanticscholar.orgnih.gov

Another important class of enzymes targeted by indole sulfonamide derivatives are the carbonic anhydrases (CAs). mdpi.com Specifically, the tumor-associated isoforms CA IX and CA XII are overexpressed in many cancers and contribute to the acidic tumor microenvironment, which promotes tumor growth and metastasis. mdpi.com 1-Acylated indoline-5-sulfonamides (a related structure) have been designed as effective inhibitors of both CA IX and CA XII, with inhibitory constants (Ki) in the nanomolar range. mdpi.com These compounds act by coordinating with the zinc ion in the enzyme's active site, blocking its catalytic activity. mdpi.com

This capacity for specific enzyme targeting, from viral enzymes like reverse transcriptase to human enzymes like COX-2 and carbonic anhydrases, demonstrates the broad utility of the indole sulfonyl framework in modern drug discovery. semanticscholar.orgnih.govmdpi.com

Table 2: Enzyme Inhibition by Selected Indole Sulfonyl Derivatives

| Derivative Class | Target Enzyme | Therapeutic Area | Reference |

|---|---|---|---|

| Indolylarylsulfones | HIV-1 Reverse Transcriptase | Antiviral (HIV) | semanticscholar.org |

| N-methylsulfonyl-indoles | Cyclooxygenase-2 (COX-2) & 5-Lipoxygenase (5-LOX) | Anti-inflammatory | nih.gov |

| 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole | Serotonin 6 Receptor (5-HT6R) | CNS (Alzheimer's Disease) | nih.gov |

Emerging Research Frontiers and Future Perspectives in 1 Methyl 1h Indole 5 Sulfonyl Chloride Research

Novel Synthetic Strategies for Accessing Underexplored Chemical Space

The synthesis of 1-Methyl-1H-indole-5-sulfonyl chloride and its subsequent derivatives is fundamental to exploring their potential. While traditional methods for creating sulfonyl chlorides and indoles are well-established, modern synthetic chemistry seeks more efficient, sustainable, and versatile routes to access novel chemical structures. thieme-connect.comnih.gov Recent advances focus on expanding the accessible chemical space by developing methods that tolerate a wider range of functional groups and enable complex molecular architectures.

Novel strategies for the synthesis of sulfonyl chlorides, the key reactive group in the title compound, are moving away from harsh reagents. For instance, a method utilizing hydrogen peroxide with zirconium tetrachloride allows for the rapid and efficient conversion of thiols and disulfides into sulfonyl chlorides under mild conditions, offering high yields and avoiding toxic reagents. organic-chemistry.org Another approach involves the oxidative chlorination of thiols using an N-Chlorosuccinimide and tert-butylammonium (B1230491) chloride-water system in a one-pot reaction to generate the corresponding sulfonamide. cbijournal.com

For the indole (B1671886) core itself, modern catalysis offers powerful tools. Palladium-catalyzed reactions, such as the cascade reaction of o-methylphenyl isocyanides with aryl halides, provide a pathway to 2-arylindoles. Iron-catalyzed intramolecular cyclization of N-substituted anilines is another method for constructing the indole scaffold. Furthermore, the philosophy of green chemistry is being applied through solvent-free reaction conditions, often assisted by microwave irradiation or mechanochemistry (ball milling), to create indole derivatives and other heterocycles. mdpi.com These advanced methods allow chemists to synthesize libraries of diverse this compound derivatives with previously inaccessible substitution patterns, opening up new avenues for discovery. researchgate.net

| Strategy | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Oxidative Chlorination of Thiols | H₂O₂ / ZrCl₄ | High yields, very short reaction times, mild conditions, environmentally friendly. organic-chemistry.org | organic-chemistry.org |

| One-Pot Sulfonamide Synthesis | N-Chlorosuccinimide / t-BuNH₃Cl | In-situ conversion of thiol to sulfonamide, simplifying the process. cbijournal.com | cbijournal.com |

| Palladium-Catalyzed Indole Synthesis | Pd(OAc)₂, Ad₂PnBu | Allows for the synthesis of functionalized 2-arylindoles. | |

| Flow Chemistry Synthesis | Continuous flow reactors | Cost-effective, highly productive, sustainable, improved safety for hazardous reactions. nih.gov | nih.gov |

| Solvent-Free Synthesis | Microwave irradiation, ball milling | Environmentally friendly ("green"), often faster with high yields. mdpi.com | mdpi.com |

Development of Multi-Targeting Agents from the Indole Sulfonamide Scaffold

Complex diseases such as cancer and neurodegenerative disorders often involve the dysregulation of multiple signaling pathways. nih.govnih.gov This has led to a paradigm shift in drug discovery from the "one-target, one-drug" model to the development of multi-target agents, a concept known as polypharmacology. nih.govnih.gov The indole sulfonamide scaffold, derived from this compound, is exceptionally well-suited for this approach due to its ability to be readily modified to interact with various biological targets. nih.govmdpi.com

The structural versatility of the indole ring allows it to serve as a privileged scaffold, binding to a wide range of proteins. nih.govmdpi.com By coupling this with the sulfonamide moiety, which is also a common pharmacophore, medicinal chemists can design single molecules that act on multiple targets. nih.govnih.gov For example, indole-based sulfonamides have been investigated as dual inhibitors of different enzymes or receptors. Research has shown that derivatives can be designed to concurrently inhibit tumor-associated carbonic anhydrase (CA) isoforms, such as CA IX and CA XII, which are involved in tumor acidosis and proliferation. mdpi.comnih.gov Other studies have explored indole derivatives as dual ligands for targets like the translocator protein (TSPO) and the murine double minute 2 (MDM2) protein, relevant in glioma therapy. nih.gov This multi-target approach can lead to enhanced therapeutic efficacy and potentially overcome drug resistance mechanisms that arise from pathway redundancy. nih.gov

| Scaffold Type | Biological Targets | Therapeutic Area | Reference |

|---|---|---|---|

| Indoline-5-sulfonamides | Carbonic Anhydrase IX and XII | Cancer | nih.gov |

| Indole Derivatives | Translocator Protein (TSPO) and MDM2 | Cancer (Glioma) | nih.gov |

| Quinoline/Pyridine (B92270) Indole-3-sulfonamides | Carbonic Anhydrase IX and XII | Cancer | mdpi.com |

| Indole-Sulfonamide Hybrids | Tubulins, MET tyrosine kinase, Estrogen receptor-α | Cancer | nih.gov |

Advanced Pharmacological Profiling and Mechanistic Studies for this compound Derivatives

Understanding the precise mechanism of action and the full pharmacological profile of derivatives from this compound is critical for their development. Modern research employs a combination of advanced in vitro and in silico techniques to elucidate how these compounds interact with their biological targets at a molecular level.

Molecular docking studies are frequently used to predict the binding modes of indole sulfonamide derivatives within the active sites of target proteins. mdpi.com For example, docking has been used to understand how these compounds interact with enzymes like carbonic anhydrases, revealing key interactions with the zinc ion in the active site. nih.gov These computational models help in rational drug design and in explaining observed structure-activity relationships (SAR). mdpi.com SAR studies, where systematic modifications are made to the lead compound, are essential for optimizing potency and selectivity. For instance, modifying the acyl group on 1-acylated indoline-5-sulfonamides was shown to significantly impact their inhibitory activity against CA XII. nih.gov

Beyond computational methods, advanced biological assays are employed. For example, the electrochemical behavior of indole sulfonamide derivatives has been investigated using techniques like cyclic voltammetry to understand their redox properties, which can shed light on structure-activity relationships. nih.govresearchgate.net For anticancer agents, profiling includes testing on various cancer cell lines under both normal and hypoxic (low oxygen) conditions, which mimics the tumor microenvironment and can reveal resistance mechanisms. nih.gov A newly identified indole derivative, LKD1214, was shown to suppress the Hedgehog signaling pathway by blocking the ciliary translocation of the Smoothened (SMO) protein, demonstrating a detailed mechanistic investigation. nih.gov

| Compound Modification | Effect on Activity | Target Isoform | Reference |

|---|---|---|---|

| Introduction of 1-acyl group (vs. 1-alkyl) | Clear gain of activity | CA XII | nih.gov |

| 4-chloro or 3,4-dichloro substitution on 1-acyl group | Potent inhibition and selectivity over CA I and CA IX | CA XII | nih.gov |

| Reduced core (Indoline vs. Indole) | Gain of antiproliferative activity (MCF7 cells) | - | nih.gov |

| Unsubstituted sulfonamide | Maintains inhibitory activity | CA IX and CA XII | nih.gov |

Translation of Preclinical Findings to Therapeutic Development

The path from a promising preclinical compound to a clinically approved therapy is long and complex, with a high attrition rate. nih.gov For a derivative of this compound identified as a potential drug candidate, a rigorous process of late-stage preclinical development is required to bridge the gap from laboratory findings to human clinical trials. wisc.edu This process is heavily regulated to ensure the safety and quality of the potential new drug. youtube.com

The first major step is the submission of an Investigational New Drug (IND) application to a regulatory body like the U.S. Food and Drug Administration (FDA). wisc.edu To support an IND application, a comprehensive data package must be assembled. This includes extensive preclinical studies to establish a safety profile. youtube.com These IND-enabling studies typically involve repeated-dose toxicology studies in at least two animal species (one rodent, one non-rodent) to identify any potential organ toxicities and to determine the no-observed-adverse-effect level (NOAEL). youtube.com